molecular formula C12H12Cl2FN3O B1422966 2-chloro-N-[1-(2-fluorophenyl)-3-methyl-1H-pyrazol-5-yl]acetamide hydrochloride CAS No. 1311315-04-4

2-chloro-N-[1-(2-fluorophenyl)-3-methyl-1H-pyrazol-5-yl]acetamide hydrochloride

Cat. No. B1422966
M. Wt: 304.14 g/mol
InChI Key: LAYCGMHLVSTVAW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-chloro-N-[1-(2-fluorophenyl)-3-methyl-1H-pyrazol-5-yl]acetamide hydrochloride” is a chemical compound with the CAS Number: 1311315-04-4 . It has a molecular weight of 304.15 . The compound is stored at room temperature and is in powder form .


Molecular Structure Analysis

The InChI code for the compound is 1S/C12H11ClFN3O.ClH/c1-8-6-11(15-12(18)7-13)17(16-8)10-5-3-2-4-9(10)14;/h2-6H,7H2,1H3,(H,15,18);1H . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 304.15 . It is a powder and is stored at room temperature .

Scientific Research Applications

Structural Analogs and Chemical Functionality

The compound is a halogenated acetamide with a pyrazole core, a structure that suggests potential biological activity. Research on similar compounds, especially those containing pyrazole rings, shows significant pharmacological importance. Pyrazole derivatives are known for a wide range of biological activities, including anticancer, analgesic, anti-inflammatory, antimicrobial, and antiviral activities. For instance, the synthesis and study of pyrazole heterocycles have revealed their extensive use as pharmacophores in medicinal chemistry due to their efficacy in various biological applications (A. M. Dar & Shamsuzzaman, 2015).

Safety And Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

2-chloro-N-[2-(2-fluorophenyl)-5-methylpyrazol-3-yl]acetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClFN3O.ClH/c1-8-6-11(15-12(18)7-13)17(16-8)10-5-3-2-4-9(10)14;/h2-6H,7H2,1H3,(H,15,18);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAYCGMHLVSTVAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)CCl)C2=CC=CC=C2F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12Cl2FN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-[1-(2-fluorophenyl)-3-methyl-1H-pyrazol-5-yl]acetamide hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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